3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
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Overview
Description
The compound “3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains a methoxyphenyl group, a nitroethyl group, and a phenyl group attached to an indole ring . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent, which is known to have a sweet, fruity, nutty aroma . The nitroethyl group contains a nitro functional group (-NO2) attached to an ethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C17H16N2O3/c1-22-13-8-6-12 (7-9-13)16 (11-19 (20)21)15-10-18-17-5-3-2-4-14 (15)17/h2-10,16,18H,11H2,1H3 . This indicates that the molecule contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 296.33 . It is a powder at room temperature . The melting point is between 147-152 degrees Celsius .Scientific Research Applications
Antibacterial Activity
A synthesis involving 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole and its derivatives showed notable antibacterial potency. Specifically, certain 4-(trifluoromethyl)phenyl derivatives exhibited higher antibacterial effectiveness against E. coli and S. aureus, highlighting their potential in microbial resistance studies (Al-Hiari et al., 2006).
Synthesis of Derivatives
The synthesis of novel methoxy derivatives of 2-phenyl-1H-benz[g]indole, including compounds related to this compound, was described. This process involved the condensation of α-naphthyl-amines with N-phenacyl-pyridinium salts, demonstrating the compound's versatility in organic synthesis (Ferlin et al., 1989).
Reactions with Triethylamine
In a study exploring the reactivity of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, it was observed that the 4-methoxyphenyl derivative gave a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole. This research provides insight into the chemical behavior of compounds structurally similar to this compound (Khalafy et al., 2002).
Antimicrobial and Antitumor Agents
Derivatives of spiro-indole-pyrrolidine ring systems, similar to this compound, have been used as antimicrobial and antitumor agents. These compounds have also been identified as inhibitors of the human NKI receptor, showcasing their potential in pharmacology and medicinal chemistry (Sundar et al., 2011).
Antioxidant and Cytotoxicity Properties
Various derivatives of 6-methoxytetrahydro-β-carboline, structurally related to the compound , exhibited moderate antioxidant properties and displayed cytotoxicity activities on non-tumorous cell lines. This highlights the potential of these compounds in developing new antioxidant agents (Goh et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a wide range of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological and clinical applications , implying that the mode of action could vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , the effects could range from changes in cellular signaling to alterations in gene expression, among others.
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-16(12-14-18)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZMVXQWYBIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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